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Compound of Interest

Compound Name: 3-Chloropyridine-2-carboxamide

Cat. No.: B058571 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the crystal structures of two substituted pyridine carboxamides: N-(4-

fluorophenyl)pyridine-2-carboxamide and N-(4-nitrophenyl)pyridine-2-carboxamide. The

supporting experimental data and detailed protocols offer insights into the solid-state properties

of these compounds, which are crucial for drug design and development.

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray

crystallography, is fundamental to understanding a compound's physicochemical properties,

such as solubility, stability, and bioavailability. In the realm of medicinal chemistry, pyridine

carboxamides are a significant class of compounds with a wide range of biological activities.

The substitution on the pyridine or the carboxamide moiety can profoundly influence their

molecular conformation and intermolecular interactions, thereby affecting their efficacy and

formulation characteristics.

This guide focuses on a comparative analysis of the single-crystal X-ray diffraction data for N-

(4-fluorophenyl)pyridine-2-carboxamide (Compound I) and N-(4-nitrophenyl)pyridine-2-

carboxamide (Compound II). The data reveals key differences in their crystal packing and

hydrogen bonding patterns, arising from the distinct electronic nature of the fluoro and nitro

substituents.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds,

providing a direct comparison of their solid-state structures.
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Parameter
N-(4-fluorophenyl)pyridine-
2-carboxamide (I)

N-(4-nitrophenyl)pyridine-
2-carboxamide (II)

Chemical Formula C₁₂H₉FN₂O C₁₂H₉N₃O₃

Formula Weight 216.22 243.22

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 11.2359 (3) 11.6026 (4)

b (Å) 5.9234 (2) 11.2335 (4)

c (Å) 15.6596 (5) 8.3242 (3)

α (°) 90 90

β (°) 108.835 (1) 108.204 (1)

γ (°) 90 90

Volume (Å³) 985.94 (5) 1029.35 (6)

Z 4 4

Temperature (K) 100 (2) 100 (2)

Radiation (Å) Mo Kα (λ = 0.71073) Mo Kα (λ = 0.71073)

Reflections collected 9015 9467

Independent reflections 2253 2351

R-int 0.024 0.024

Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.108 R1 = 0.041, wR2 = 0.106

Experimental Protocols
Synthesis and Crystallization
The synthesis of both compounds was achieved by reacting 2-pyridinecarbonyl chloride with

the corresponding substituted aniline in the presence of a base.
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N-(4-fluorophenyl)pyridine-2-carboxamide (I): Single crystals suitable for X-ray diffraction

were grown by slow evaporation of a solution of the compound in a mixture of

dichloromethane and n-hexane.

N-(4-nitrophenyl)pyridine-2-carboxamide (II): Single crystals were obtained by slow

evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a Bruker APEXII CCD area-

detector diffractometer at a temperature of 100 K using graphite-monochromated Mo Kα

radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-

matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography of small

molecules, from synthesis to final structure analysis.
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Compound Synthesis & Purification

Crystal Growth

X-ray Diffraction

Structure Determination & Analysis

Synthesis of Pyridine Carboxamide

Purification (e.g., Column Chromatography)

Dissolution in Suitable Solvent

Slow Evaporation

Crystal Mounting

Data Collection on Diffractometer

Structure Solution (Direct Methods)

Structure Refinement

Structure Validation & Analysis

Click to download full resolution via product page

General workflow for small molecule X-ray crystallography.
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Structural Insights and Comparison
The crystal structures of N-(4-fluorophenyl)pyridine-2-carboxamide (I) and N-(4-

nitrophenyl)pyridine-2-carboxamide (II) reveal distinct intermolecular interaction patterns that

govern their packing in the solid state.[1][2]

In Compound I, the molecules are linked by unconventional C—H···O and C—H···F hydrogen

bonds, forming a two-dimensional network.[1][2] Additionally, well-defined π-stacking

interactions between the pyridine rings contribute to the stability of the crystal lattice in the third

dimension.[1][2]

Conversely, the conformation of Compound II is more planar than that of Compound I.[1][2] Its

crystal structure is dominated by one-dimensional C—H···O hydrogen bonds, which lead to a

stepped or staircase-like arrangement of loosely π-stacked molecules.[1][2] The π-stacking in

Compound II involves inversion-related pairs with alternating interplanar separations of 3.439

(1) and 3.476 (1) Å.[1][2]

These structural differences highlight the significant role of the para-substituent on the phenyl

ring in directing the supramolecular assembly of these pyridine carboxamides. The less-polar

fluorine atom in Compound I allows for a more diverse range of weak hydrogen bonds and

prominent π-stacking, whereas the strongly electron-withdrawing nitro group in Compound II

leads to a more planar molecular conformation and a different hydrogen bonding and packing

motif.

This comparative analysis underscores the importance of detailed crystallographic studies in

understanding the structure-property relationships of pharmaceutical compounds. For

researchers in drug development, such insights are invaluable for predicting and controlling the

solid-state behavior of active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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